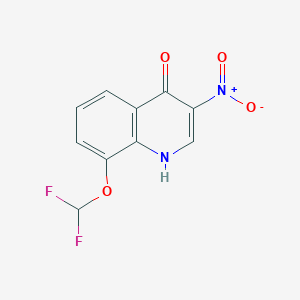
8-(Difluoromethoxy)-3-nitroquinolin-4-ol
Vue d'ensemble
Description
8-(Difluoromethoxy)-3-nitroquinolin-4-ol (DFMNQ) is a novel drug-like molecule with potential applications in both scientific research and drug development. It is a nitro-containing heterocyclic compound with a unique structure that has been shown to possess a wide range of biological activities. In
Applications De Recherche Scientifique
Antibacterial Properties
8-(Difluoromethoxy)-3-nitroquinolin-4-ol and its derivatives have been studied for their antibacterial properties. Al-Hiari et al. (2007) synthesized new 8-nitrofluoroquinolone models, examining their antibacterial activities against gram-positive and gram-negative strains. Specifically, derivatives like p-toluidine, p-chloroaniline, and aniline showed good activity against S. aureus with MIC around 2-5 microg/mL, indicating potential as antibacterial agents (Al-Hiari et al., 2007).
Corrosion Inhibition
This compound also finds application in materials science, particularly in corrosion inhibition. Wang et al. (2015) investigated the use of quinoline derivatives, including 8-nitroquinoline, as inhibitors for corrosion protection of AA5052 aluminium alloy in NaCl solution. The study found that these compounds act as anodic inhibitors, forming a protective film on the alloy surface (Wang et al., 2015).
Environmental Analysis
In environmental analysis, Rumlová et al. (2015) focused on using a silver solid electrode for voltammetric determination of 8-nitroquinoline in water samples. This method proved effective for determining micromolar concentrations of 8-nitroquinoline, highlighting its utility in monitoring environmental contaminants (Rumlová et al., 2015).
Antiparasitic Studies
The antiparasitic potential of 8-nitroquinolin-4-ol derivatives has been explored by Pedron et al. (2018). They synthesized a series of derivatives and evaluated them against parasites like Leishmania infantum and Trypanosoma brucei brucei. The study highlighted compound 22 as a new hit compound, displaying both antileishmanial and antitrypanosomal activity with low cytotoxicity (Pedron et al., 2018).
Carcinogenicity and Genotoxicity Studies
Studies on related nitroquinoline compounds, like 4-nitroquinoline, have indicated their potential carcinogenic and genotoxic effects. Arima et al. (2006) investigated the production of DNA adducts and reactive oxygen species (ROS) in human fibroblasts treated with 4-nitroquinoline 1-oxide, a structurally similar compound. This research provides insights into the biological effects and risks associated with nitroquinoline derivatives (Arima et al., 2006).
Propriétés
IUPAC Name |
8-(difluoromethoxy)-3-nitro-1H-quinolin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6F2N2O4/c11-10(12)18-7-3-1-2-5-8(7)13-4-6(9(5)15)14(16)17/h1-4,10H,(H,13,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QKYPGUYDLSWUMT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)OC(F)F)NC=C(C2=O)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6F2N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
8-(Difluoromethoxy)-3-nitroquinolin-4-ol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



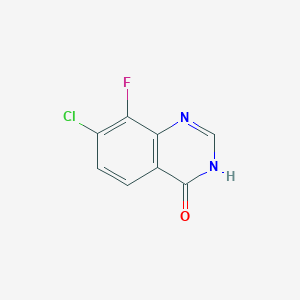

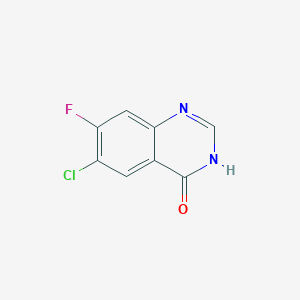
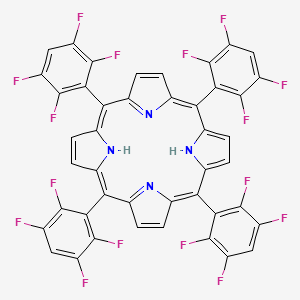
![6-methyl-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B1436874.png)
![7-(piperazin-1-yl)pyrimido[4,5-d]pyrimidin-4(3H)-one](/img/structure/B1436875.png)
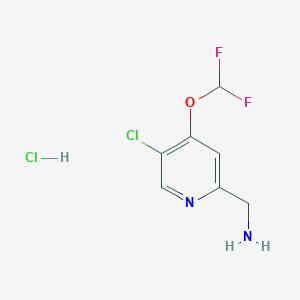
![3-[1-(Ethylamino)cyclohexyl]phenol](/img/structure/B1436879.png)
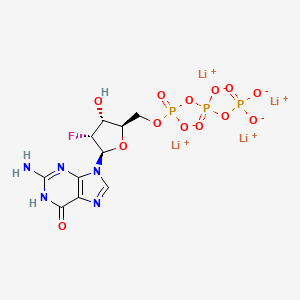
![6-(2-Aminoethylamino)-2,3-dihydroisoquinolino[6,7-f]quinoxaline-7,12-diol](/img/structure/B1436882.png)
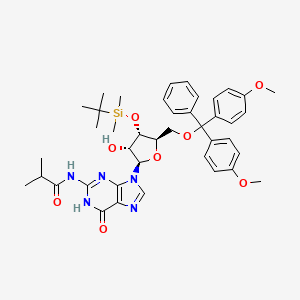
![2-Piperazin-1-YL-3H-thieno[3,2-D]pyrimidin-4-one](/img/structure/B1436884.png)
![3,4-dichloro-N-[(2-methyl-3,4-dihydro-1H-isoquinolin-1-yl)methyl]benzamide](/img/structure/B1436885.png)
